molecular formula C20H23N3O5S B2731311 N-(4-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 797775-08-7

N-(4-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2731311
CAS RN: 797775-08-7
M. Wt: 417.48
InChI Key: BLUSHNHCHOIFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Interaction and Physical Properties Studies

Research has examined the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound closely related to the one of interest. This study focused on the effect of temperature and concentration on these interactions, providing insights into the physical properties of similar compounds. Such studies are important for understanding solvent-solute interactions, which can be crucial for designing drug delivery systems and for optimizing reaction conditions in synthetic chemistry (Raphael et al., 2015).

Synthesis and Catalytic Behavior

Another area of research involves the synthesis of complexes and their catalytic behavior in reactions such as the transfer hydrogenation of ketones. For instance, arene ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands have been synthesized and shown to exhibit catalytic activity. This suggests potential applications of related compounds in catalysis, which is a critical aspect of synthetic organic chemistry and industrial processes (Carrión et al., 2007).

Enzyme Inhibition and Pharmacological Evaluation

Novel sulfonamide derivatives, including those with pyrazoline pharmacophores, have been designed and evaluated for their inhibitory potencies against enzymes such as acetylcholinesterase and carbonic anhydrase I and II. These studies indicate the potential of similar compounds in medicinal chemistry, particularly in designing inhibitors for specific enzymes involved in various diseases (Yamali et al., 2020).

Anti-inflammatory and Antimicrobial Activities

Research on 1,5-diarylpyrazole derivatives has shown that the methanesulfonamide group can significantly influence COX-2 inhibitory activity, suggesting potential applications in developing anti-inflammatory drugs. Such studies underscore the importance of specific functional groups in modulating the biological activity of compounds, which is essential for drug discovery and development (Singh et al., 2004).

properties

IUPAC Name

N-[4-[2-acetyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13(24)23-19(17-11-16(27-2)9-10-20(17)28-3)12-18(21-23)14-5-7-15(8-6-14)22-29(4,25)26/h5-11,19,22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUSHNHCHOIFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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